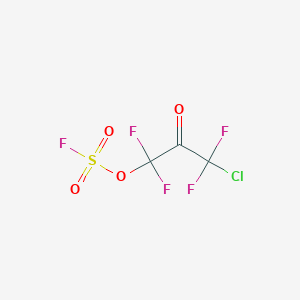![molecular formula C24H40ClO4- B14312397 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate CAS No. 113192-17-9](/img/structure/B14312397.png)
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is a chemical compound characterized by a cyclohexene ring substituted with a chloro group and a hexadecyloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with hexadecyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The chloro group is introduced via chlorination of the cyclohexene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Lacks the chloro and hexadecyloxycarbonyl groups.
6-Bromo-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
6-Chloro-6-[(octadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate: Similar structure but with an octadecyloxycarbonyl group instead of a hexadecyloxycarbonyl group.
Uniqueness
6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxycarbonyl group increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Eigenschaften
CAS-Nummer |
113192-17-9 |
|---|---|
Molekularformel |
C24H40ClO4- |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
6-chloro-6-hexadecoxycarbonylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H41ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-29-23(28)24(25)19-16-15-18-21(24)22(26)27/h15-16,21H,2-14,17-20H2,1H3,(H,26,27)/p-1 |
InChI-Schlüssel |
WCRKBZZIHQMRNI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1(CC=CCC1C(=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


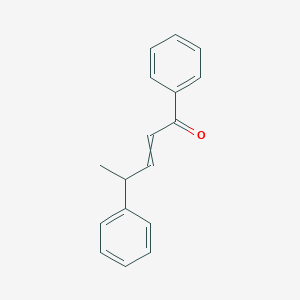
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
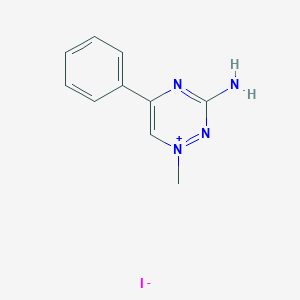
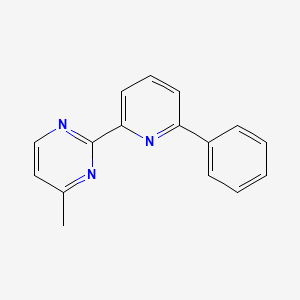
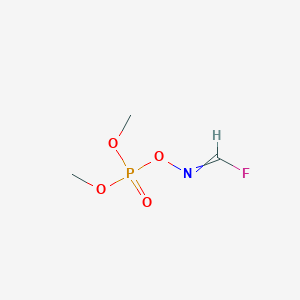
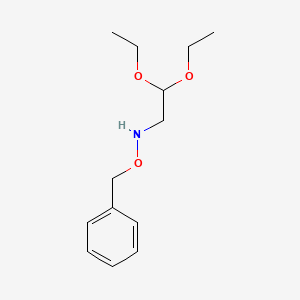
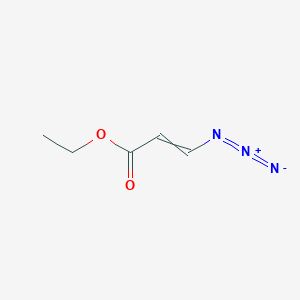
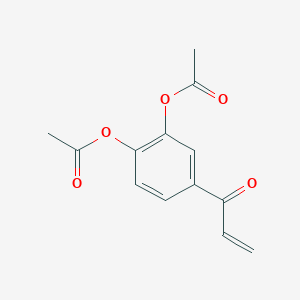

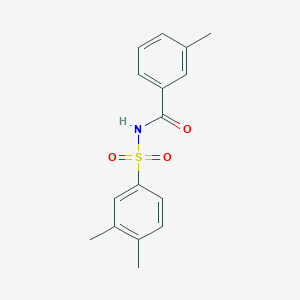
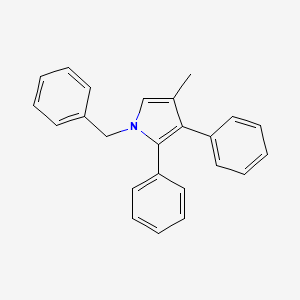
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
